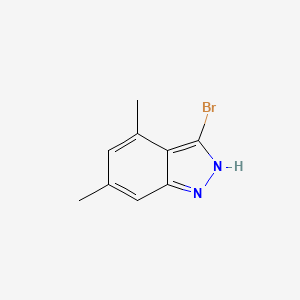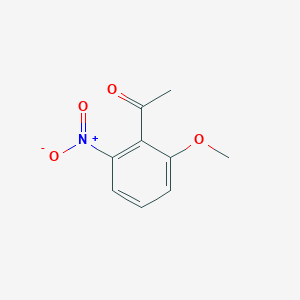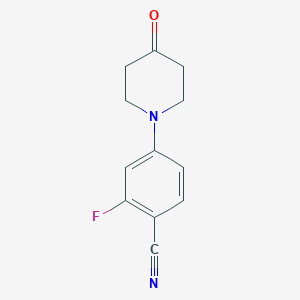![molecular formula C17H17NO3 B11753541 (R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid is a chiral compound with a biphenyl structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an acetamido group and a biphenyl moiety makes it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and an amine precursor.
Chiral Center Formation: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the biphenyl core or the acetamido group, resulting in the formation of amines or reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or reduced biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid is explored for its potential as a drug candidate. Its biphenyl structure is similar to that of several pharmacologically active compounds, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl core and functional groups.
Mechanism of Action
The mechanism of action of ®-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core can engage in π-π stacking interactions, while the acetamido group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative without the acetamido group.
4-Acetamidobiphenyl: A compound with a similar structure but lacking the chiral center.
Uniqueness
®-3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid is unique due to its combination of a chiral center, biphenyl core, and acetamido group. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m1/s1 |
InChI Key |
HDNGVBPPMAZUMI-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11753461.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753477.png)




![(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11753504.png)
![1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B11753519.png)



![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
